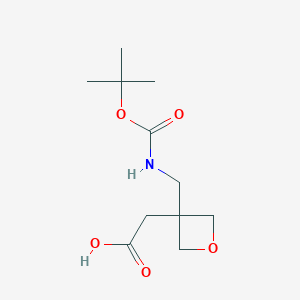
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid" is a structurally complex molecule that features a tert-butoxycarbonyl (Boc) protected amino group and an oxetane ring, which is known for its relevance in medicinal chemistry due to its conformational rigidity and potential to improve pharmacokinetic properties of drug molecules .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of the Boc group to protect the amino functionality during the reaction sequence. For instance, a practical synthesis method has been developed for a dipeptide mimetic with a Boc-protected amino group, which is used in the synthesis of an interleukin-1beta converting enzyme inhibitor . Similarly, the synthesis of a thiazolyl acetic acid derivative with a Boc-protected amino group has been optimized, achieving a high yield under specific reaction conditions . These methods demonstrate the versatility of Boc-protected amino groups in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing Boc-protected amino groups and oxetane rings is characterized by the presence of the bulky tert-butoxycarbonyl moiety, which can influence the acid-dissociation equilibria of the molecule. The electron-withdrawing character of certain substituents, such as the aminoxyl group, has been shown to lower the pKa values of alpha-substituted acetic acids . This suggests that the presence of electron-withdrawing or donating groups in the vicinity of the oxetane ring and acetic acid moiety can significantly affect the molecule's reactivity and stability.
Chemical Reactions Analysis
The reactivity of Boc-protected amino acid derivatives can be quite diverse. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate undergoes acid-catalyzed reactions with various amines, leading to substitution products . Additionally, the cyclodimerization of a related di-tert-butyl-4-oxocyclohexa-2,5-dienylidene acetic acid has been reported, which forms a mixture of lactone-acids . These reactions highlight the potential for Boc-protected amino acid derivatives to participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acid derivatives are influenced by the protective groups and the overall molecular structure. The tert-butoxycarbonyl group is known for its stability under various conditions, which is crucial for the protection of amino groups during synthesis and subsequent reactions. The determination of related compounds, such as (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, by reversed-phase HPLC indicates that these compounds can be analyzed effectively using chromatographic techniques, which is important for quality control and purity assessment in research and pharmaceutical applications .
Scientific Research Applications
Summary of the Application
The compound “2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid” is used in the protection of amino functions, particularly in the synthesis of multifunctional targets . This process involves the use of tert-butyl carbamate (Boc) groups, which are applied to primary amines .
Methods of Application
The Boc group is introduced to the amino function through a process known as Boc-protection . This process was first introduced in the late fifties and has since been widely used in the field of peptide synthesis . The Boc group can be cleaved by mild acidolysis, making it a versatile protecting group .
Results or Outcomes
The use of Boc-protection has allowed for the synthesis of complex multifunctional targets, particularly in the field of peptide synthesis . The Boc group’s stability under certain conditions and its ability to be cleaved by mild acidolysis make it an effective protecting group .
2. Low-Valent Compounds with Heavy Group-14 Elements
Summary of the Application
Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
Methods of Application
These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .
Results or Outcomes
This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac -lactide, L -lactide, DL -lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
3. Use in Material Science
Summary of the Application
The compound “2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid” could potentially be used in the field of material science . While the specific applications are not detailed, compounds with similar structures have been used in the synthesis of various materials .
Methods of Application
The methods of application in material science would likely involve the use of this compound in the synthesis of new materials . The specific procedures would depend on the type of material being synthesized .
properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKIHJCDPRFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
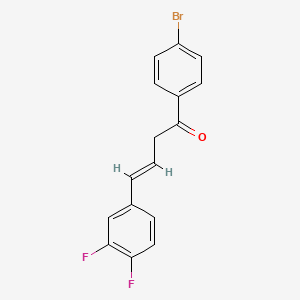
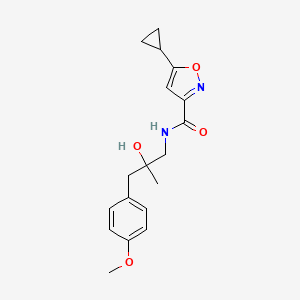
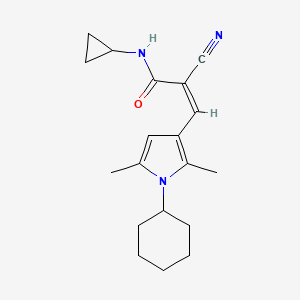
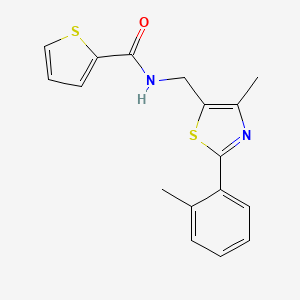

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
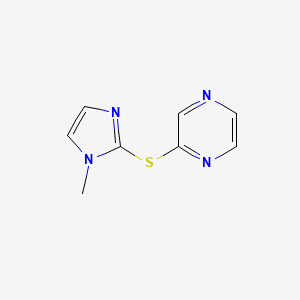
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)